

Vorolanib half-life tissue accumulation profile

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Compound Focus: Vorolanib

CAS No.: 1013920-15-4

Cat. No.: S546867

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Pharmacokinetic & Binding Profile

Property	Finding for Vorolanib	Experimental Context
Half-life	Shorter than other similar TKIs (e.g., sunitinib) [1] [2]	Preclinical models and early-phase human clinical trials [1].
Tissue Accumulation	Limited compared to other similar TKIs [1] [2]	Preclinical models and early-phase human clinical trials [1].
IC50 for VEGFR2 (KDR)	1.12 nM [1]	<i>In vitro</i> kinase binding assays (KINOMEscan) [1].
IC50 for PDGFR β	0.13 nM [1]	<i>In vitro</i> kinase binding assays (KINOMEscan) [1].
IC50 for FLT3	0.63 nM [1]	<i>In vitro</i> kinase binding assays (KINOMEscan) [1].
IC50 for C-Kit	0.14 nM [1]	<i>In vitro</i> kinase binding assays (KINOMEscan) [1].
Selectivity	More stringent kinase selectivity than sunitinib [1]	Screening against a panel of 38 human recombinant kinases [1].

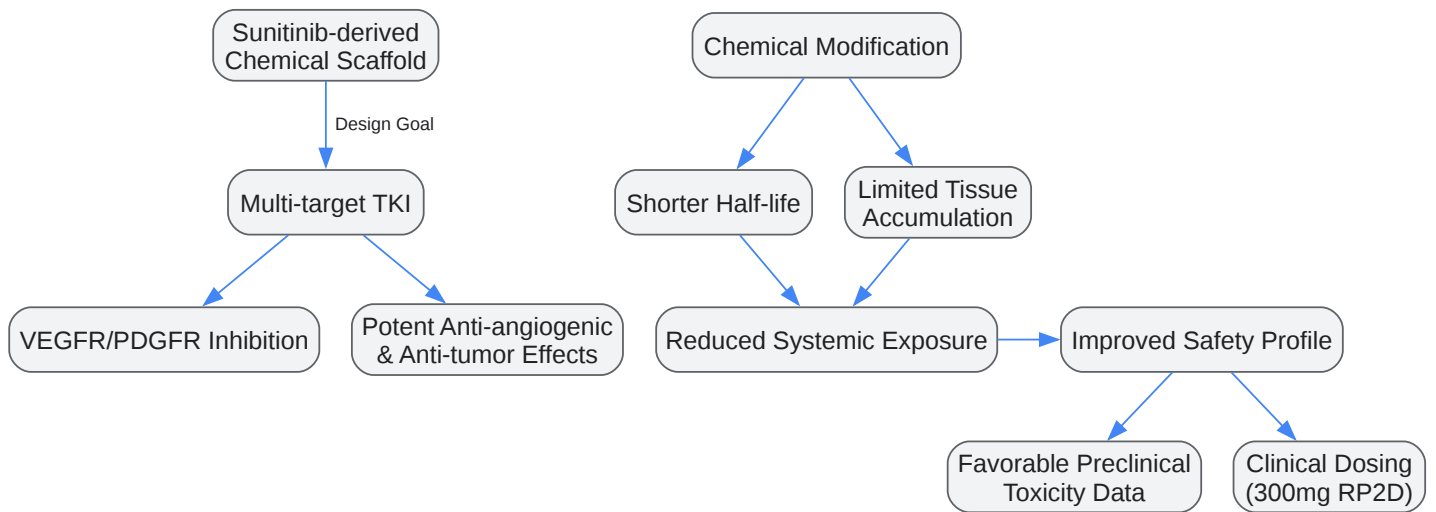
Key Experimental Evidence & Protocols

The profile of **vorolanib** was established through a series of standardized preclinical and clinical experiments.

- **In Vitro Kinase Binding Assays:** The half-maximal inhibitory concentration (IC50) values for **vorolanib** were determined using **KINOMEscan** *in vitro* competition binding assays [1]. This platform uses a proprietary active-site-directed competition binding method to measure a compound's affinity for a wide range of human recombinant kinases, providing the data on its potency and selectivity [1].
- **In Vitro Functional Assays:** The anti-angiogenic mechanism was confirmed by testing **vorolanib**'s ability to inhibit VEGF-induced proliferation and tube formation of **Human Umbilical Vein Endothelial Cells (HUVECs)** [1].
 - **Proliferation Protocol:** HUVECs were cultured and stimulated with VEGF165. **Vorolanib** was added at varying concentrations, and cell proliferation was measured to calculate the IC50 [1].
 - **Tube Formation Protocol:** HUVECs were placed on a matrix-like material. The inhibitory effect of **vorolanib** on the cells' ability to form capillary-like tubular structures was observed and quantified, demonstrating its functional blockade of angiogenesis [1].
- **In Vivo Efficacy and Toxicity Studies:** Preclinical studies used **mouse xenograft models** implanted with various human tumor cell lines (e.g., MV-4-11, A549) [1].
 - **Tumor Growth Inhibition Protocol:** Mice were dosed with **vorolanib** orally, and tumor volume was monitored over time. The studies showed dose-dependent inhibition of tumor growth [1].
 - **Toxicity Assessment Protocol:** The body weights of the mice were monitored as a general indicator of health. Notably, **vorolanib**-treated groups did not show significant negative impacts on body weight, unlike groups treated with sunitinib at comparable doses, suggesting a better tolerability profile [1].
- **Clinical Dose-Finding Studies: Phase I clinical trials** in patients with advanced solid tumors utilized a standard "**3 + 3**" **dose escalation design** [2] [3].
 - **Protocol:** Small cohorts of patients received increasing doses of **vorolanib** (as a single agent or in combination). Patients were closely monitored for **Dose-Limiting Toxicities (DLTs)** to determine the **Maximum Tolerated Dose (MTD)** and the **Recommended Phase 2 Dose (RP2D)**, which was established at 300 mg daily in combination with everolimus [3].

Signaling Pathway & Drug Profile Logic

The diagram below illustrates the logical relationship between **vorolanib**'s chemical design, its mechanism of action, and its resulting pharmacokinetic and safety profile.



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*Relationship between **vorolanib**'s properties and its safety profile.*

Significance in Drug Development

The shorter half-life and limited tissue accumulation are intentionally designed features of **vorolanib**, directly linked to its potentially **improved safety and tolerability** compared to earlier, multi-targeted TKIs like sunitinib [1]. This profile may lead to:

- **Reduced systemic toxicity**, as suggested by the absence of significant body weight loss in preclinical models that was seen with sunitinib [1].
- A wider **therapeutic window**, potentially allowing for more effective dosing in combination therapies, such as with everolimus in renal cell carcinoma [3] or in sustained-release intravitreal formulations for eye diseases [4] [5].

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